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Compound of Interest

Compound Name: 1,1-Diphenylethane

Cat. No.: B1196317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural

elucidation of 1,1-diphenylethane. We will delve into the analysis of its ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra and compare this with data obtained from Mass

Spectrometry (MS) and Infrared (IR) Spectroscopy. Detailed experimental protocols and

quantitative data are presented to offer a thorough understanding of each method's contribution

to molecular characterization.

¹H and ¹³C NMR Spectral Analysis of 1,1-
Diphenylethane
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule.[1] For 1,1-diphenylethane, the proton (¹H) and carbon-13

(¹³C) NMR spectra offer a complete picture of its structure.

Predicted ¹H and ¹³C NMR Data

Due to the lack of a publicly available, fully assigned experimental spectrum, the following data

is based on spectral prediction and analysis of similar structures.
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¹H NMR Data

Signal
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J, Hz)
Integration

H-1 ~4.15 Quartet (q) ~7.2 1H

H-2 ~1.65 Doublet (d) ~7.2 3H

Aromatic H ~7.20 - 7.35 Multiplet (m) - 10H

¹³C NMR Data

Signal Chemical Shift (δ, ppm) Carbon Type

C-1 ~50.5 CH

C-2 ~21.5 CH₃

Aromatic C (quaternary) ~145.0 C

Aromatic C (CH) ~128.5 CH

Aromatic C (CH) ~127.8 CH

Aromatic C (CH) ~126.0 CH

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 1,1-diphenylethane for ¹H NMR (or 50-100 mg for ¹³C

NMR) and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]

Transfer the solution to a clean 5 mm NMR tube.

If required for precise chemical shift referencing, add a small amount of an internal standard

like tetramethylsilane (TMS).

Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved

peaks.

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C)

to maximize signal-to-noise.

Acquisition: A standard pulse program is used to acquire the spectrum. For ¹H NMR, a small

number of scans are typically sufficient. For ¹³C NMR, a larger number of scans are required

due to the lower natural abundance of the ¹³C isotope.[1]

Alternative Analytical Techniques
While NMR provides a detailed structural map, other spectroscopic techniques offer

complementary information.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.[3]

Expected Mass Spectrometry Data for 1,1-Diphenylethane:

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment

182 Moderate [M]⁺ (Molecular Ion)

167 High [M - CH₃]⁺

105 Low [C₈H₉]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Low [C₆H₅]⁺ (Phenyl ion)
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Data based on typical fragmentation patterns of alkylbenzenes.[4]

Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization:

A small amount of the 1,1-diphenylethane sample is introduced into the mass spectrometer,

where it is vaporized.[5]

The vaporized molecules are then ionized, typically by a high-energy electron beam

(Electron Ionization - EI), which knocks an electron off the molecule to form a positive ion

(molecular ion).[6]

Mass Analysis and Detection:

The newly formed ions are accelerated into a mass analyzer.

The mass analyzer, using a magnetic or electric field, separates the ions based on their

mass-to-charge (m/z) ratio.[7]

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[8]

Key IR Absorption Bands for 1,1-Diphenylethane:

Wavenumber (cm⁻¹) Intensity Vibration

3100-3000 Medium Aromatic C-H stretch

3000-2850 Medium Aliphatic C-H stretch

1600, 1495, 1450 Medium to Weak Aromatic C=C bending

760, 700 Strong
C-H out-of-plane bending

(monosubstituted benzene)
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Data based on the NIST Chemistry WebBook.[9]

Experimental Protocol: Infrared Spectroscopy
Sample Preparation:

For a liquid sample like 1,1-diphenylethane, a thin film can be prepared by placing a drop of

the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

[10]

For solid samples, they can be prepared as a KBr pellet or a Nujol mull.

Data Acquisition:

A background spectrum of the empty sample holder (or salt plates) is recorded.

The prepared sample is placed in the IR spectrometer.

A beam of infrared radiation is passed through the sample, and the detector measures the

amount of radiation that is transmitted at different wavenumbers.

The instrument's software subtracts the background spectrum from the sample spectrum to

produce the final IR spectrum.[11]

Comparison of Analytical Techniques
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Technique Information Provided Advantages Limitations

¹H NMR

- Number of different

proton environments-

Chemical environment

of each proton-

Number of

neighboring protons

(spin-spin splitting)-

Relative number of

protons of each type

(integration)

Provides detailed

structural connectivity.

Can have complex

spectra with

overlapping signals.

¹³C NMR

- Number of different

carbon environments-

Chemical environment

of each carbon

Provides a direct

count of non-

equivalent carbons.

Low natural

abundance of ¹³C

requires more sample

and longer acquisition

times.

Mass Spectrometry

(MS)

- Molecular weight-

Molecular formula

(with high resolution

MS)- Fragmentation

pattern providing

structural clues

High sensitivity,

requires very small

sample amounts.

Isomers can have

similar mass spectra.

The molecular ion

may not always be

observed.

Infrared (IR)

Spectroscopy

- Presence or

absence of specific

functional groups

Fast and non-

destructive.

Provides limited

information about the

overall carbon

skeleton. Spectra can

be complex.

Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound like 1,1-diphenylethane, integrating the information from these different

spectroscopic techniques.
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Initial Analysis

Spectroscopic Techniques

Data Interpretation

Structure Confirmation

Unknown Compound
(1,1-Diphenylethane)

IR Spectroscopy Mass Spectrometry NMR Spectroscopy
(1H & 13C)

Functional Groups
(Aromatic, Alkane C-H)

Provides

Molecular Weight & Formula
(C14H14, 182 g/mol)

Fragmentation Pattern

Provides

Carbon-Hydrogen Framework
(Connectivity, Environment)

Provides

Proposed Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1,1-diphenylethane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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